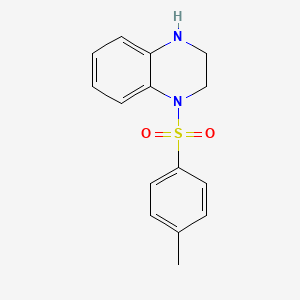

1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline

Description

1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline (CAS: 5761-64-8) is a sulfonylated tetrahydroquinoxaline derivative with the molecular formula C₁₅H₁₆N₂O₂S and a molecular weight of 288.36 g/mol . The compound features a tetrahydroquinoxaline core substituted at the N1-position with a toluene-4-sulfonyl (tosyl) group, which confers enhanced stability and reactivity for applications in medicinal chemistry and materials science. Its synthesis typically involves sulfonylation of the parent tetrahydroquinoxaline using p-toluenesulfonyl chloride (TsCl) under basic conditions .

Properties

IUPAC Name |

4-(4-methylphenyl)sulfonyl-2,3-dihydro-1H-quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-12-6-8-13(9-7-12)20(18,19)17-11-10-16-14-4-2-3-5-15(14)17/h2-9,16H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBXBLJLRGWWOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587574 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5761-64-8 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline typically involves:

- Formation of the tetrahydroquinoxaline core via cyclization reactions.

- Introduction of the toluene-4-sulfonyl group (p-toluenesulfonyl or tosyl group) at the nitrogen atom.

This approach is consistent with the general synthetic routes for tetrahydroquinoline and tetrahydroquinoxaline derivatives, where amine precursors are cyclized and subsequently functionalized with sulfonyl groups.

Cyclization to Form the Tetrahydroquinoxaline Core

The tetrahydroquinoxaline ring is formed by cyclization of appropriate diamine or amino-ketone precursors under acidic or dehydrating conditions. According to patent literature on related tetrahydroquinoline derivatives, cyclization reactions often require:

- Use of dehydrating agents such as phosphorus pentoxide combined with methanesulfonic acid.

- Controlled temperature conditions ranging from sub-zero (e.g., -78°C) to moderate heating (up to 100°C).

- Suitable solvents such as toluene, 1,4-dioxane, dimethylformamide (DMF), or 1,3-dimethylimidazolidinone.

These conditions favor ring closure without racemization or side reactions, though in some cases optical resolution may be required if chiral centers are involved.

Introduction of the Toluene-4-sulfonyl Group

The sulfonylation step involves the reaction of the tetrahydroquinoxaline nitrogen with a sulfonyl chloride derivative, typically p-toluenesulfonyl chloride (tosyl chloride), under basic conditions. Key features include:

- Use of a base such as diisopropylethylamine or sodium tert-butoxide to scavenge the hydrochloric acid formed.

- Solvents such as toluene, DMF, or dichloromethane, which dissolve both reactants and facilitate nucleophilic substitution.

- Reaction temperature from room temperature to gentle heating to optimize yield.

This method is a standard sulfonylation protocol for nitrogen-containing heterocycles and has been validated in various synthetic schemes.

Catalytic and Alternative Methods

For related tetrahydroquinoline derivatives, palladium-catalyzed reactions have been reported to facilitate certain transformations, including stereoselective reductions or carbonylations, which may be adapted for functionalization steps in tetrahydroquinoxaline synthesis. Catalysts such as palladium acetate with phosphine ligands (e.g., triphenylphosphine) in the presence of bases have been employed.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Solvents | Temperature Range | Notes |

|---|---|---|---|---|

| Cyclization to tetrahydroquinoxaline core | Phosphorus pentoxide + methanesulfonic acid | Toluene, 1,4-dioxane, DMF | -78°C to 100°C | Avoids racemization, yields racemic product |

| Sulfonylation (tosylation) | p-Toluenesulfonyl chloride + base (DIPEA, NaOtBu) | Toluene, DMF, dichloromethane | Room temperature to heating | Standard N-sulfonylation of amines |

| Catalytic transformations | Palladium acetate + phosphine ligands + base | DMF, toluene | Room temperature to heating | For selective reductions/carbonylations |

Research Findings and Notes

- The cyclization step to form the tetrahydroquinoxaline ring is crucial and sensitive to reaction conditions; acidic and dehydrating conditions with phosphorus pentoxide and methanesulfonic acid have proven effective.

- Sulfonylation with p-toluenesulfonyl chloride is a well-established method to introduce the toluene-4-sulfonyl group on the nitrogen atom.

- The reaction conditions allow for flexibility in solvents and temperature, enabling scale-up from research to pilot and production scales.

- Optical resolution may be necessary if chiral centers are present, although the described methods generally afford racemic mixtures.

- The compound is commercially available in various quantities, supporting its synthetic accessibility and research utility.

- While specific synthetic routes for 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline are limited in literature, the preparation methods align with those for related tetrahydroquinoline and tetrahydroquinoxaline derivatives, as reviewed in medicinal chemistry studies.

Chemical Reactions Analysis

Types of Reactions

1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring of the toluene-4-sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Research Applications

-

Medicinal Chemistry

- Antimicrobial Activity : Studies have indicated that derivatives of tetrahydroquinoxaline compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that modifications to the sulfonyl group can enhance the activity against specific bacterial strains .

- Anticancer Properties : Research has shown that tetrahydroquinoxaline derivatives can inhibit cancer cell proliferation. A notable case study involved the synthesis of a series of compounds based on 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline, which displayed promising activity against human cancer cell lines .

-

Synthetic Chemistry

- Building Block for Synthesis : This compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows it to participate in multiple reaction types, including nucleophilic substitutions and cycloadditions .

- Catalytic Applications : In synthetic organic chemistry, it has been utilized as a catalyst or catalyst precursor in various reactions involving carbon-carbon bond formation .

-

Material Science

- Polymer Chemistry : The compound has been explored as a potential additive in polymer formulations to enhance thermal stability and mechanical properties. Research indicates that incorporating such sulfonyl-containing compounds into polymer matrices can improve their performance under stress conditions .

Case Studies

Mechanism of Action

The mechanism of action of 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The tetrahydroquinoxaline ring may also interact with nucleic acids or other biomolecules, affecting cellular processes.

Comparison with Similar Compounds

Substituted Tetrahydroquinoxaline Derivatives

The structural and functional properties of 1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline can be contextualized against related tetrahydroquinoxaline derivatives:

Key Observations :

- The toluene-4-sulfonyl group in the target compound enhances electron-withdrawing effects, stabilizing the tetrahydroquinoxaline core and enabling selective functionalization .

- Compared to 1,4-diethyl derivatives , the sulfonyl group reduces fluorescence activity but improves thermal stability, making it suitable for high-temperature reactions .

- 1-Ethyl and 1-(3-chlorobenzyl) analogs exhibit higher reactivity in nucleophilic substitutions due to reduced steric bulk compared to the bulky tosyl group .

Benzo-Fused Tetrahydroquinoxaline Analogs

Compounds with fused aromatic systems demonstrate distinct properties:

- Properties: The sulfonyl group facilitates deprotection under acidic conditions (e.g., H₂SO₄) . Applications: Intermediate in synthesizing bioactive benzoazepinones for oncology .

- Arylidene imidazolones with tetrahydroquinoxaline moieties: Properties: Exhibit pH-dependent fluorescence and solvatochromism due to conjugation with the tetrahydroquinoxaline ring . Applications: Environment-sensitive biosensors and optoelectronic materials .

Biological Activity

1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline (CAS Number: 5761-64-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, structure-activity relationships (SAR), and relevant case studies.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of tetrahydroquinoxaline have shown significant antiproliferative effects against various cancer cell lines. A notable study synthesized several sulfonamide derivatives based on the tetrahydroquinoxaline scaffold. Among these, one compound (I-7) exhibited strong inhibitory activity against cancer cells by targeting tubulin polymerization and arresting the cell cycle at the G2/M phase without inducing apoptosis .

Structure-Activity Relationship (SAR)

The SAR of tetrahydroquinoxaline derivatives indicates that modifications can enhance biological activity. For example, compounds with electron-withdrawing groups exhibited higher anticancer activity compared to those with electron-donating groups. The presence of a sulfonamide moiety has been identified as a significant factor contributing to improved biological effects .

Case Studies

- Inhibition of Tubulin Polymerization :

- Antiproliferative Assays :

Pharmacokinetic Properties

In silico studies have predicted favorable pharmacokinetic properties for some derivatives of 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline. These predictions suggest that certain compounds possess good drug-like characteristics, making them suitable candidates for further development in therapeutic applications .

Summary Table of Biological Activities

| Activity Type | Compound | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|---|

| Antiproliferative | Compound I-7 | MCF-7 | 4.4 | Inhibition of tubulin polymerization |

| Anticancer | Various | Hep G2 | Varies | Cell cycle arrest at G2/M phase |

| SAR Studies | Multiple | Various | N/A | Correlation with substituent type |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via sulfonylation of 1,2,3,4-tetrahydroquinoxaline using toluene-4-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key parameters include temperature control (0–25°C), stoichiometry (1.2–1.5 equivalents of sulfonyl chloride), and reaction time (4–12 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product in >95% purity .

- Data Insight : Impurities often arise from incomplete sulfonylation or hydrolysis of the sulfonyl group; TLC monitoring (Rf ~0.4 in 1:1 ethyl acetate/hexane) is recommended to track reaction progress .

Q. How is the compound characterized structurally, and what spectroscopic markers distinguish it from related derivatives?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential. Key features include:

- ¹H NMR : Resonances at δ 2.42 ppm (s, 3H, CH₃ from toluene-sulfonyl group), δ 3.40–3.60 ppm (m, 4H, N–CH₂–CH₂–N), and δ 6.50–6.70 ppm (m, aromatic protons from tetrahydroquinoxaline) .

- ¹³C NMR : Signals at δ 21.5 (CH₃), 44.2–45.8 (N–CH₂), and 126–134 ppm (aromatic carbons) .

- Advanced Analysis : High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 289.10 (calculated for C₁₅H₁₇N₂O₂S⁺: 289.1015) .

Advanced Research Questions

Q. What strategies optimize regioselectivity in the sulfonylation of tetrahydroquinoxaline derivatives to avoid bis-sulfonylated byproducts?

- Methodology : Controlled stoichiometry (1:1 molar ratio of tetrahydroquinoxaline to sulfonyl chloride) and slow reagent addition at 0°C minimize bis-sulfonylation. Use of bulky bases (e.g., 2,6-lutidine) reduces nucleophilicity of the secondary amine post-monosulfonylation .

- Data Contradiction : Early studies reported bis-sulfonylated products as major impurities under ambient conditions, while recent protocols achieve >90% monosulfonylation via kinetic control .

Q. How does the sulfonyl group influence the compound’s stability under acidic or basic conditions, and what degradation pathways are observed?

- Methodology : Stability studies (pH 1–13, 25–60°C) reveal:

- Acidic Hydrolysis : Sulfonamide bond cleavage occurs at pH <2, generating toluene-4-sulfonic acid and tetrahydroquinoxaline (HPLC-MS monitoring) .

- Basic Conditions : Degradation is minimal at pH ≤10 but accelerates at pH >12 via nucleophilic attack on the sulfonyl group .

- Mitigation : Store the compound in anhydrous, inert environments (argon atmosphere) to prevent hydrolysis .

Q. What pharmacological or biochemical applications have been explored for this compound, particularly in enzyme inhibition or receptor binding?

- Methodology : The sulfonamide moiety enables interactions with metalloenzymes (e.g., carbonic anhydrase) or ATP-binding pockets. In silico docking studies (AutoDock Vina) predict binding affinities (ΔG ≈ −8.2 kcal/mol) to kinase domains, suggesting anti-proliferative potential .

- Experimental Validation : Preliminary assays against cancer cell lines (e.g., MCF-7) show IC₅₀ values of 12–18 μM, though cytotoxicity mechanisms require further elucidation .

Data Contradiction and Validation

Q. How do discrepancies in reported NMR data for this compound across studies arise, and what protocols ensure reproducibility?

- Analysis : Variations in δ 3.40–3.60 ppm (N–CH₂ protons) may stem from solvent effects (CDCl₃ vs. DMSO-d₆) or residual moisture. Reproducible data require strict anhydrous conditions and standardized NMR acquisition parameters (e.g., 400 MHz, 25°C) .

- Resolution : Cross-validate with 2D NMR (COSY, HSQC) to confirm spin systems and eliminate solvent artifacts .

Structure-Activity Relationship (SAR) Considerations

Q. How do structural modifications (e.g., substituents on the quinoxaline ring) alter the compound’s physicochemical and biological properties?

- Methodology : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the quinoxaline C6/C7 positions to enhance solubility (logP reduction by 0.5–1.0 units) and modulate bioactivity. Computational models (e.g., QSAR) predict improved membrane permeability with halogen substitutions .

- Experimental Evidence : Analogues with C6-nitro groups exhibit 2-fold higher inhibition of carbonic anhydrase IX compared to the parent compound .

Analytical and Safety Considerations

Q. What analytical methods are recommended for quantifying trace impurities in bulk samples?

- Methodology : UPLC-MS/MS with a C18 column (ACQUITY UPLC® BEH, 1.7 μm) and 0.1% formic acid/acetonitrile gradient (5–95% over 10 min) achieves limits of detection (LOD) <0.1% for residual solvents and hydrolytic byproducts .

Q. What safety precautions are critical during large-scale synthesis or handling?

- Guidelines : Use fume hoods, nitrile gloves, and eye protection due to potential irritancy (skin/eye contact). Avoid inhalation of fine powders; SDS reports no acute toxicity but recommends treating the compound as a potential sensitizer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.